3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZXQNOAUXFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines .
Scientific Research Applications
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s oxazolopyridine core distinguishes it from other carbonitrile derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Carbonitrile Derivatives
Key Observations :
- Core Heterocycles : The oxazole-pyridine fusion in the target compound contrasts with thiazole-pyrimidine (e.g., ), pyrimidine-quinazoline (e.g., ), and pyrazole (e.g., ) systems. These cores influence electronic properties and binding affinities in biological systems.
- Carbonitrile Positioning : The carbonitrile group at position 5 in the oxazolopyridine differs from analogs where it occupies positions 3 (quinazoline derivative ) or 6 (thiazolo-pyrimidine ), altering electron-withdrawing effects and reactivity.
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide insights:
- IR Spectroscopy : Carbonitrile groups exhibit strong absorption near 2,200 cm⁻¹ (e.g., 2,219 cm⁻¹ in ), consistent across derivatives.
- NMR Data : Substituents like isopropyl groups would show distinct methyl resonances (~δ 1.2–1.5 ppm for CH3) compared to aromatic protons in benzylidene derivatives (δ 7.0–8.0 ppm) .
- Melting Points : Derivatives with rigid fused cores (e.g., pyrimido-quinazoline at 268–269°C ) exhibit higher melting points than flexible analogs, suggesting the target compound may similarly display high thermal stability.
Biological Activity
The compound 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile is a member of the oxazolo[5,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C10H10N2O |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 923205-85-0 |
| Appearance | Powder |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271 |
Anticancer Properties
Recent studies have indicated that compounds within the oxazolo[5,4-b]pyridine class exhibit significant anticancer activity. For instance, a study on similar derivatives revealed that they inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. The most potent compound from this series showed IC50 values of 0.33 μM against VEGFR-2 and 0.29 μM against human umbilical vein endothelial cells (HUVEC) . This suggests that This compound may also exhibit similar inhibitory effects.
The mechanism by which oxazolo[5,4-b]pyridines exert their effects often involves interaction with ATP-binding sites on kinases such as VEGFR-2. Docking studies have shown that these compounds can effectively bind to the active site of the target enzyme, thereby inhibiting its activity .
Antibacterial Activity
Another area of interest is the antibacterial potential of derivatives from this chemical class. A related study demonstrated that modifications in the structure could enhance antibacterial activity against various strains of bacteria. For example, certain derivatives showed promising results with minimum inhibitory concentrations (MIC) as low as 32 μg/ml against Staphylococcus aureus .
Study 1: Anticancer Activity Evaluation
In a study focused on the synthesis and biological evaluation of oxazolo[5,4-d]pyrimidines, researchers found that certain derivatives exhibited significant antiproliferative effects across multiple cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .
Study 2: Antibacterial Efficacy
Another research effort synthesized various oxazolidinone derivatives and evaluated their antibacterial properties. The findings indicated that specific modifications led to enhanced activity against resistant bacterial strains . This suggests that This compound could be a candidate for further exploration in developing new antibacterial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation, cyclization, and functional group modifications. For example, analogous oxazolo-pyridine derivatives are synthesized using 4-chlorobenzaldehyde and 2-aminopyridine as starting materials, followed by cyclization under acidic conditions and nitrile group introduction via nucleophilic substitution . To maximize purity (>95%), chromatographic techniques (e.g., flash column chromatography) and recrystallization in ethanol or acetone are recommended. Elemental analysis and HPLC should confirm purity .
Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Use a combination of spectroscopic methods:
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and oxazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : ¹H NMR detects proton environments (e.g., isopropyl CH at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms nitrile carbon (~115 ppm) and oxazole/pyridine carbons .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = 224.08 for C₁₁H₁₀N₂O) .
Q. What are the key physicochemical properties influencing its research utility?
- Methodological Answer : Critical properties include:
- Lipophilicity (LogP) : Calculated MLogP values (~2.5–3.0) suggest moderate membrane permeability .
- Polar Surface Area (PSA) : A PSA <70 Ų (typical for oxazolo-pyridines) supports blood-brain barrier penetration .
- Solubility : Poor aqueous solubility may require DMSO or ethanol as solvents for in vitro assays .
Advanced Research Questions
Q. How does this compound comply with drug-likeness rules, and what structural modifications could improve bioavailability?
- Methodological Answer :
- Lipinski/VEBER Compliance : The compound’s molecular weight (223.03 g/mol) and rotatable bonds (≤3) comply with oral bioavailability criteria. However, derivatives with MW >500 may violate these rules, necessitating fragment-based optimization .
- Modifications : Introducing hydrophilic groups (e.g., -OH, -COOH) or reducing aromaticity can enhance solubility. For example, carboxylated analogs (e.g., 6-(4-chlorophenyl)-4-carboxylic acid derivatives) show improved polar interactions .
Q. What mechanisms underlie its reported bioactivity, and how can target engagement be validated experimentally?
- Methodological Answer :
- Proposed Mechanisms : Oxazolo-pyridines may inhibit enzymes (e.g., kinases) or bind receptors (e.g., soluble guanylate cyclase) via π-π stacking and hydrogen bonding .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values using fluorescence-based kinase inhibition assays.
- Crystallography : Co-crystallize with targets (e.g., PDB: 6XYZ) to resolve binding modes .
- SAR Studies : Compare activity of analogs with varying substituents (e.g., 4-chlorophenyl vs. methyl groups) .
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthesized batches be resolved?
- Methodological Answer :
- Batch Analysis : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.
- Dynamic Effects : Consider tautomerism in oxazole rings, which may cause shifting proton environments. DFT calculations can model tautomeric equilibria .
- Control Experiments : Re-synthesize using alternative routes (e.g., Sonogashira coupling for nitrile introduction) to isolate intermediates and trace discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
